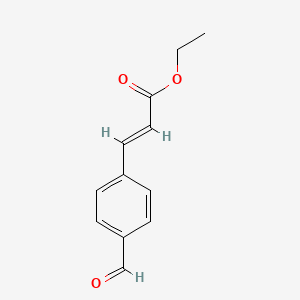

(E)-Ethyl 3-(4-formylphenyl)acrylate

Description

(E)-Ethyl 3-(4-formylphenyl)acrylate is an α,β-unsaturated ester characterized by an acrylate backbone substituted with a 4-formylphenyl group. Its structure (C₁₂H₁₂O₃, molecular weight 204.22 g/mol) features a reactive formyl (-CHO) moiety at the para position of the phenyl ring, which distinguishes it from other acrylate derivatives. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry. For instance, it participates in Pictet–Spengler reactions to construct tetrahydroisoquinoline scaffolds for estrogen receptor modulators and serves as a precursor in aldol condensations to generate pyrrole-containing esters for histone deacetylase (HDAC) inhibitors .

Properties

IUPAC Name |

ethyl (E)-3-(4-formylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-9H,2H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLYUOHNLZBHKB-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Ethyl 3-(4-formylphenyl)acrylate can be synthesized through the reaction of benzaldehyde with ethyl acrylate under alkaline conditions. The reaction involves the condensation of the aldehyde group of benzaldehyde with the double bond of ethyl acrylate to form the target product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(4-formylphenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethyl ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Ethyl 3-(4-carboxyphenyl)acrylate.

Reduction: Ethyl 3-(4-hydroxyphenyl)acrylate.

Substitution: Various substituted ethyl 3-(4-substituted phenyl)acrylates depending on the nucleophile used.

Scientific Research Applications

(E)-Ethyl 3-(4-formylphenyl)acrylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(4-formylphenyl)acrylate involves its reactivity towards nucleophiles and electrophiles. The formyl group acts as an electrophilic center, making it susceptible to nucleophilic attack, while the ethyl ester group can participate in esterification and transesterification reactions. These reactive sites enable the compound to undergo various chemical transformations, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their properties:

Key Observations:

- Reactivity : The formyl group (-CHO) in this compound enhances electrophilicity, making it suitable for nucleophilic additions (e.g., imine formation) and condensations . In contrast, methoxy (-OCH₃) or difluoromethoxy (-OCHF₂) substituents increase electron density, reducing reactivity toward electrophiles but improving metabolic stability in drug candidates .

- Solubility : While solubility data for the formyl derivative is unspecified, methoxy-substituted analogs (e.g., (E)-Ethyl 3-(4-methoxyphenyl)acrylate) exhibit moderate solubility in polar solvents due to their electron-donating groups . Fluorinated derivatives like (E)-Ethyl 3-(4-(difluoromethoxy)phenyl)acrylate may display enhanced lipophilicity (XLogP3: 3.9) .

- Synthetic Utility: The formyl derivative is pivotal in constructing complex heterocycles, whereas cyano (-CN) variants are used in C–H activation studies . Methyl esters (e.g., (E)-Methyl 3-(4-formylphenyl)acrylate) offer alternative reactivity profiles in aldol reactions .

Biological Activity

(E)-Ethyl 3-(4-formylphenyl)acrylate is an unsaturated ester characterized by its molecular formula and a molecular weight of approximately 204.22 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail its biological activities, mechanisms of action, and relevant case studies.

1. Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits significant antimicrobial properties. Research indicates that compounds with similar structures often demonstrate efficacy against various bacterial strains and fungi. For instance, studies have shown that unsaturated esters can disrupt microbial membranes, leading to cell lysis and death.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, which are critical for programmed cell death .

Case Study: Induction of Apoptosis in Cancer Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent increase in apoptotic markers, including:

- Increased expression of pro-apoptotic proteins (Bax)

- Decreased expression of anti-apoptotic proteins (Bcl-2)

- Activation of caspase-3 and caspase-9 pathways .

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death.

- Cell Cycle Arrest : It has been suggested that the compound can induce G2/M phase arrest in cancer cells, preventing their proliferation.

- Inhibition of Enzymatic Activity : Some studies suggest that it may inhibit specific enzymes involved in tumor progression and metastasis .

4. Structure-Activity Relationship (SAR)

The unique structure of this compound contributes to its biological activity. The presence of the para-formyl group enhances its reactivity towards nucleophiles, which may facilitate interactions with biological macromolecules such as proteins and nucleic acids.

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 3-(4-fluorophenyl)acrylate | C11H11FO2 | Contains a fluorine substituent |

| Methyl 3-(p-tolyl)acrylate | C10H10O2 | Methyl group instead of ethyl |

| Ethyl 3-(4-methoxyphenyl)acrylate | C12H14O3 | Methoxy group providing different reactivity |

5. Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

- In Vivo Studies : To assess the therapeutic potential in animal models.

- Mechanistic Studies : To clarify the pathways involved in its anticancer and antimicrobial effects.

- Formulation Development : Exploring the use of this compound in drug delivery systems or as a lead compound for new therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.